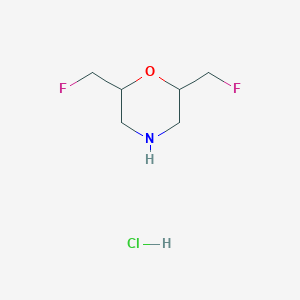
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, also known as EFP, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
作用机制
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide inhibits the activity of thymidylate synthase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is required for DNA synthesis. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of thymidylate synthase, 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of other enzymes that are involved in the growth and proliferation of cancer cells. 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its specificity for thymidylate synthase. This specificity makes it an attractive candidate for cancer therapeutics, as it is less likely to have off-target effects. However, one limitation of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its relatively low potency. This means that high concentrations of the compound are required to achieve significant inhibition of thymidylate synthase.
未来方向
There are a number of future directions for research on 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the potential of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide in combination with other cancer therapeutics. Additionally, there is interest in the development of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer.
合成方法
The synthesis of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2-furylacetaldehyde with ethyl hydrazinecarboxylate to form 2-ethylidenehydrazinecarboxylate. This compound is then reacted with 5-amino-3-carboxypyrazole to form 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. The synthesis of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
属性
IUPAC Name |
5-amino-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-10(12)6-9(14-15)11(16)13-7-8-4-3-5-17-8/h3-6H,2,7,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLXEQXFMZELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)
![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)
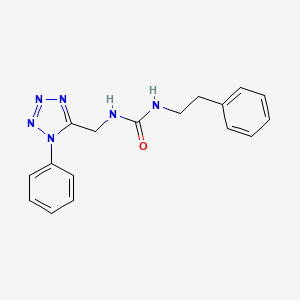
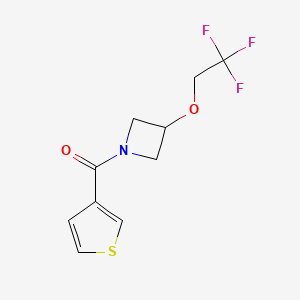
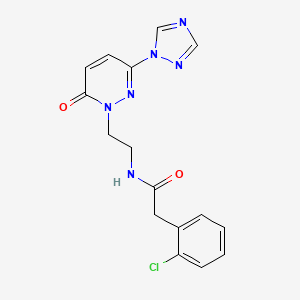
![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)
![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2630014.png)
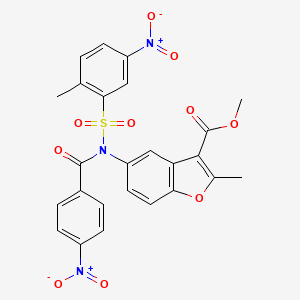
![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)

